

# Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide

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## Compound of Interest

Compound Name: Relugolix-d6

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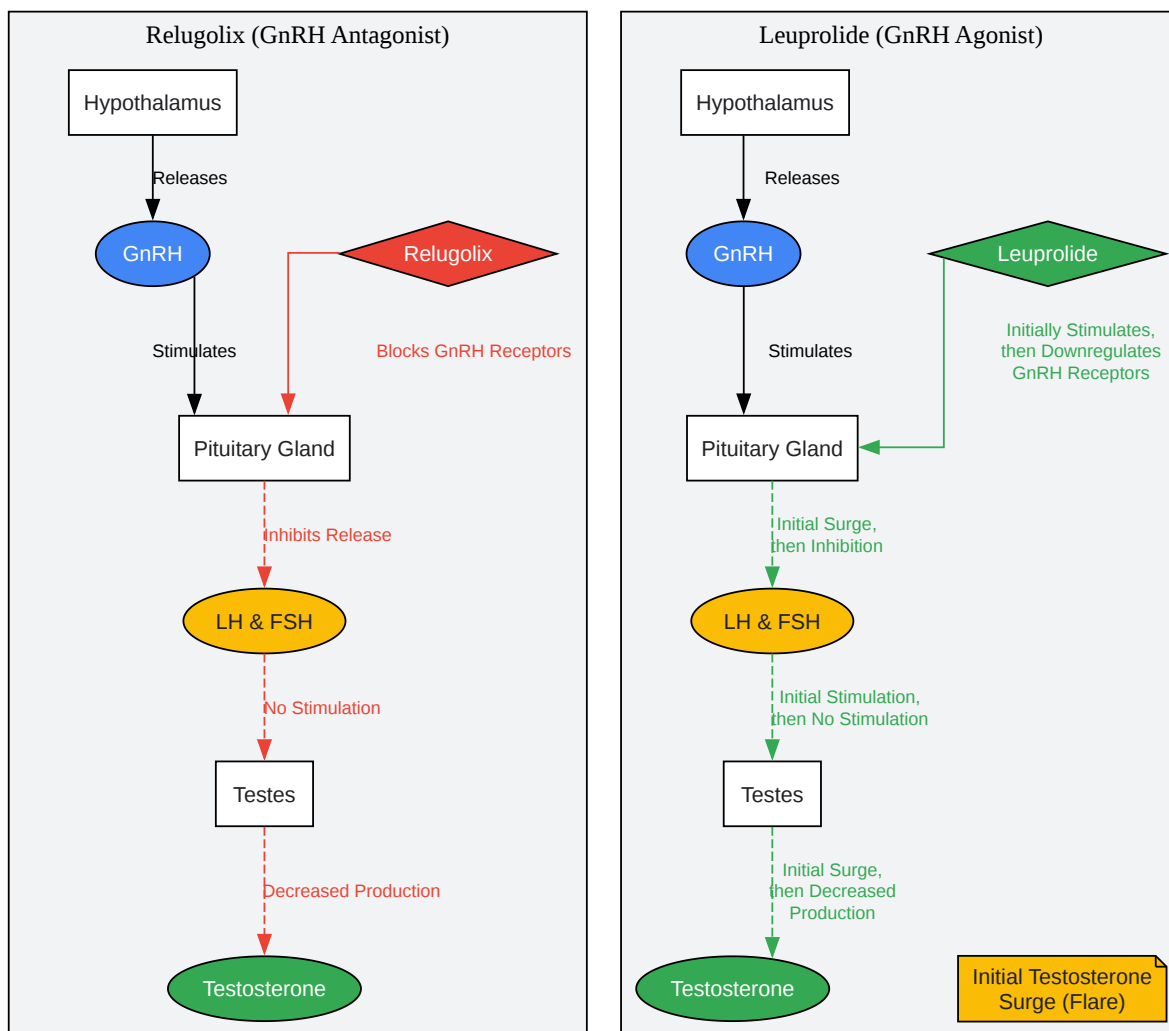
In the landscape of androgen deprivation therapy (ADT) for advanced prostate cancer, the maintenance of castration-level testosterone is a critical benchmark for efficacy. This guide provides a detailed comparison of two prominent therapies: relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, and leuprolide acetate, an injectable GnRH agonist. The primary focus of this comparison is the data from the pivotal Phase 3 HERO study, which directly evaluated the performance of these two agents in maintaining castration.

## Mechanism of Action: A Fundamental Difference

Relugolix and leuprolide employ distinct mechanisms to achieve testosterone suppression. Relugolix, as a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.

In contrast, leuprolide is a GnRH agonist.<sup>[1][2]</sup> It initially stimulates the GnRH receptors, causing a temporary surge in LH, FSH, and consequently, testosterone, a phenomenon known as a "testosterone flare" or "clinical flare".<sup>[1][2][3][4]</sup> Continuous administration of leuprolide leads to the downregulation and desensitization of the pituitary GnRH receptors, which eventually suppresses LH and FSH release and reduces testosterone to castration levels, typically within 2-4 weeks.<sup>[1][3]</sup>

## Signaling Pathway Comparison



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Caption: Mechanism of action for Relugolix and Leuprolide.

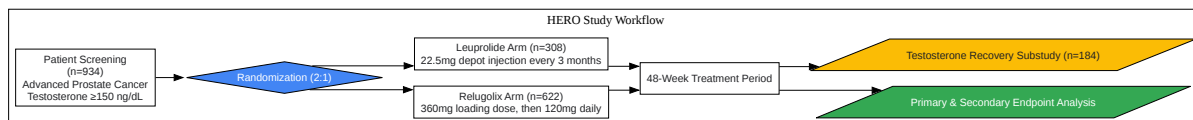
## Clinical Efficacy: The HERO Trial

The HERO study was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of oral relugolix to leuprolide injections in men with advanced prostate cancer.<sup>[5][6]</sup>

## Experimental Protocol: HERO Study

- Study Design: A 48-week, global, pivotal Phase 3 trial with a 2:1 randomization.<sup>[6][7][8]</sup>
- Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.<sup>[6][7][9]</sup> Patients had serum testosterone levels of  $\geq 150$  ng/dL at screening.<sup>[9]</sup>
- Treatment Arms:
  - Relugolix Arm (n=622): A single oral loading dose of 360 mg on day 1, followed by a 120 mg oral dose once daily.<sup>[5][6][10]</sup>
  - Leuprolide Arm (n=308): Intramuscular or subcutaneous injections of leuprolide acetate 3-month depot (22.5 mg, or 11.25 mg in Japan and Taiwan).<sup>[6][11]</sup>
- Primary Endpoint: Sustained castration rate, defined as achieving and maintaining serum testosterone suppression to castrate levels ( $< 50$  ng/dL) from day 29 through 48 weeks.<sup>[6][7][8]</sup>
- Key Secondary Endpoints: Castration rates on day 4, profound castration ( $< 20$  ng/dL) rates on days 4 and 15, PSA response rate at day 15, and FSH levels at week 25.<sup>[6][7][8]</sup> Testosterone recovery was assessed in a subset of 184 patients.<sup>[6][7]</sup>

## Experimental Workflow



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Caption: Workflow of the Phase 3 HERO study.

## Quantitative Data Comparison

The HERO trial demonstrated the superiority of relugolix over leuprolide in several key efficacy measures.

**Table 1: Testosterone Suppression**

Endpoint	Relugolix	Leuprolide	p-value
Sustained Castration Rate (through 48 weeks)	96.7% <sup>[5][6][11]</sup>	88.8% <sup>[5][6][11]</sup>	<0.0001 (for superiority) <sup>[6][11]</sup>
Castration Rate on Day 4	56.0% <sup>[9][11]</sup>	0% <sup>[9][11]</sup>	<0.0001 <sup>[9]</sup>
Castration Rate on Day 15	98.7% <sup>[11]</sup>	12.0% <sup>[11]</sup>	<0.001 <sup>[11]</sup>
Profound Castration Rate (<20 ng/dL) on Day 15	78.4% <sup>[11][12]</sup>	1.0% <sup>[11][12]</sup>	<0.001 <sup>[11]</sup>
Median Time to Profound Castration (<20 ng/dL)	15 days <sup>[12]</sup>	29 days <sup>[12]</sup>	N/A

**Table 2: PSA Response and Testosterone Recovery**

Endpoint	Relugolix	Leuprolide	p-value
Confirmed PSA Response (>50% decrease) at Day 15	79.4% <a href="#">[11]</a>	19.8% <a href="#">[11]</a>	<0.001 <a href="#">[11]</a>
Testosterone Recovery to $\geq$ 280 ng/dL at 90 days	53.9% <a href="#">[10]</a> <a href="#">[13]</a>	3.2% <a href="#">[10]</a> <a href="#">[13]</a>	0.0017 <a href="#">[10]</a>
Median Time to Testosterone Recovery	86.0 days <a href="#">[10]</a> <a href="#">[13]</a>	112.0 days <a href="#">[10]</a> <a href="#">[13]</a>	N/A
Median Testosterone Levels 90 days Post-Treatment	270.76 ng/dL <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[14]</a>	12.26 ng/dL <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[14]</a>	N/A

## Castration Resistance-Free Survival

An analysis of castration resistance-free survival (CRFS) was conducted as a secondary endpoint. In the metastatic disease cohort at 48 weeks, the CRFS rates were similar between the two groups: 74.3% for relugolix and 75.3% for leuprolide.[\[14\]](#)[\[15\]](#)[\[16\]](#) This suggests that while relugolix provides more rapid and sustained testosterone suppression, it did not significantly delay the onset of castration resistance compared to leuprolide within the 48-week study period.[\[5\]](#)

## Safety Profile

The overall safety and tolerability profiles were generally similar between the two treatment arms.[\[6\]](#) However, a prespecified analysis revealed a notable difference in major adverse cardiovascular events (MACE). The incidence of MACE was 54% lower in the relugolix group (2.9%) compared to the leuprolide group (6.2%).[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Conclusion

The Phase 3 HERO study provides robust evidence that oral relugolix is superior to leuprolide injections in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer.[5][11] Relugolix demonstrated a significantly higher rate of maintaining castrate testosterone levels through 48 weeks.[11] Furthermore, relugolix was associated with a faster PSA response and a quicker recovery of testosterone levels after discontinuation of therapy.[7] A key safety advantage for relugolix was a lower risk of major adverse cardiovascular events.[5][11] While castration resistance-free survival was comparable between the two treatments over the 48-week period, the rapid onset of action and favorable cardiovascular safety profile position relugolix as a significant advancement in androgen deprivation therapy.[14]

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